molecular formula C6H6N2O4S B188996 4-Nitrobenzenesulfonamide CAS No. 6325-93-5

4-Nitrobenzenesulfonamide

Cat. No. B188996
CAS RN: 6325-93-5
M. Wt: 202.19 g/mol
InChI Key: QWKKYJLAUWFPDB-UHFFFAOYSA-N
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Description

4-Nitro-benzenesulfonamide is an organic compound with the molecular formula C6H6N2O4S. It is characterized by a nitro group (-NO2) attached to a benzene ring, which is further connected to a sulfonamide group (-SO2NH2). This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine .

Scientific Research Applications

4-Nitro-benzenesulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has shown that derivatives of 4-Nitro-benzenesulfonamide can inhibit enzymes such as carbonic anhydrase, making them potential candidates for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals .

Safety and Hazards

4-Nitrobenzenesulfonamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Relevant Papers

  • “C → N and N → C solution phase peptide synthesis using the N-acyl this compound as protection of the carboxylic function” discusses a solution phase peptide synthesis strategy using the 4-nitrobenzenesulfonamido/N-methyl-4-nitrobenzenesulfonamido group as a protecting/activating system of the carboxyl function .
  • “Bacterial Biofilm Inhibition, Hemolytic Activity, and Structure–Activity Relationship of N - (2,3-Dihydro-1,4-Benzodioxin-6-yl)-4-Nitro- N - (Substituted-Benzyl)benzenesulfonamides” is another relevant paper .

Mechanism of Action

The mechanism of action of 4-Nitro-benzenesulfonamide and its derivatives often involves the inhibition of specific enzymes. For example, some derivatives inhibit carbonic anhydrase by binding to the active site of the enzyme, thereby preventing its normal function. This inhibition can lead to various therapeutic effects, including the reduction of intraocular pressure in glaucoma patients .

Biochemical Analysis

Biochemical Properties

4-Nitrobenzenesulfonamide is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported to serve as a nitrene source during copper(I)-catalyzed asymmetric alkene aziridination . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved .

Cellular Effects

The effects of this compound on cells are diverse and complex. It has been reported to have antimicrobial activity, demonstrating high toxicity towards methicillin-resistant Staphylococcus aureus (MRSA) and certain gram-negative bacteria . It also influences cell function by impacting various cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It is known to bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . The exact mechanism of action is dependent on the specific context and the other molecules involved .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner that is dependent on the specific context and the other molecules involved .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are dependent on the specific context and the other molecules involved .

Preparation Methods

The synthesis of 4-Nitro-benzenesulfonamide typically involves the nitration of benzenesulfonamide. One common method includes the reaction of benzenesulfonamide with a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the para position of the benzene ring .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and high yields .

Chemical Reactions Analysis

4-Nitro-benzenesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

4-Nitro-benzenesulfonamide can be compared with other sulfonamide compounds such as sulfanilamide and sulfamethoxazole. While all these compounds share the sulfonamide group, 4-Nitro-benzenesulfonamide is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. This makes it particularly useful in specific applications where other sulfonamides may not be as effective .

Similar compounds include:

properties

IUPAC Name

4-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4S/c7-13(11,12)6-3-1-5(2-4-6)8(9)10/h1-4H,(H2,7,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWKKYJLAUWFPDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2064236
Record name Benzenesulfonamide, 4-nitro-
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Molecular Weight

202.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6325-93-5
Record name 4-Nitrobenzenesulfonamide
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Record name 4-Nitrobenzenesulfonamide
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Record name 4-NITROBENZENESULFONAMIDE
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Record name Benzenesulfonamide, 4-nitro-
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Record name Benzenesulfonamide, 4-nitro-
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Record name 4-nitrobenzenesulphonamide
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Synthesis routes and methods I

Procedure details

To 4-nitrobenzenesulfonyl chloride (6.7 g) was added ammonia water (10 ml) while ice-cooling, and the mixture was stirred at room temperature for 3 hours. The reaction mixture was extracted with ethyl acetate (100 ml), and the extract was washed with water and saturated aqueous sodium chloride and dried over anhydrous sodium sulfate, followed by evaporation of the solvent under a reduced pressure, to obtain 4-nitrobenzenesulfonamide (5.9 g).
Quantity
6.7 g
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reactant
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Quantity
10 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

5.2.2 4-nitrobenzenesulfonamide was prepared according to the procedure for thiophene-2-sulfonamide YG1-030 except using 4-nitrobenzenesulfonyl chloride, which afforded the title compound 1.953 g (96.6%) as a pale yellow solid, m.p.: 178-180° C. 1H-NMR, 400 MHz, d6-DMSO, δ (ppm): 8.40 (d, J=8.6 Hz, 2H), 8.04 (d, J=8.6 Hz, 2H), 7.72 (br, 2H).
Quantity
0 (± 1) mol
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Reaction Step One
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Synthesis routes and methods III

Procedure details

4-nitrobenzenesulfonamide was prepared according to the procedure for thiophene-2-sulfonamide YG1-030 except using 4-nitrobenzenesulfonyl chloride, which afforded the title compound 1.953 g (96.6%) as a pale yellow solid, m.p.: 178-180° C. 1H-NMR, 400 MHz, d6-DMSO, δ (ppm): 8.40 (d, J=8.6 Hz, 2H), 8.04 (d, J=8.6 Hz, 2H), 7.72 (br, 2H). HRMS (ESI-ve) m/z calculated for C6H6N2O4S (M−H)− 200.9976. Found 200.9986.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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Yield
96.6%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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